molecular formula C15H11N3O6 B13823062 N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide

N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide

Cat. No.: B13823062
M. Wt: 329.26 g/mol
InChI Key: BSDLMCLVPFQJAW-FRKPEAEDSA-N
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Description

N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole ring fused with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 1,3-benzodioxole-5-carboxamide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalyst such as hydrochloric acid or sodium hydroxide

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can participate in redox reactions, while the benzodioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-nitrophenylacetic acid
  • N-[(E)-(3-methylphenyl)methylideneamino]-2,4-dinitroaniline
  • 4-(dimethylamino)-N-[(E)-[3-[(E)-[[[4-(dimethylamino)phenyl]-oxomethyl]hydrazinylidene]methyl]phenyl]methylideneamino]benzamide

Uniqueness

N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide is unique due to its combination of a benzodioxole ring and a nitrophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H11N3O6

Molecular Weight

329.26 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H11N3O6/c19-12-3-1-9(5-11(12)18(21)22)7-16-17-15(20)10-2-4-13-14(6-10)24-8-23-13/h1-7,19H,8H2,(H,17,20)/b16-7+

InChI Key

BSDLMCLVPFQJAW-FRKPEAEDSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)O)[N+](=O)[O-]

Origin of Product

United States

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